Rhod-2 (sodium salt)
Description
Structure
2D Structure
Properties
Molecular Formula |
C40H39N4Na3O11 |
|---|---|
Molecular Weight |
820.7 g/mol |
IUPAC Name |
trisodium;2-[2-[2-[2-[bis(carboxylatomethyl)amino]-5-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]phenoxy]ethoxy]-N-(carboxylatomethyl)-4-methylanilino]acetate |
InChI |
InChI=1S/C40H42N4O11.3Na/c1-24-6-12-30(43(20-36(45)46)21-37(47)48)34(16-24)53-14-15-54-35-17-25(7-13-31(35)44(22-38(49)50)23-39(51)52)40-28-10-8-26(41(2)3)18-32(28)55-33-19-27(42(4)5)9-11-29(33)40;;;/h6-13,16-19H,14-15,20-23H2,1-5H3,(H3-,45,46,47,48,49,50,51,52);;;/q;3*+1/p-3 |
InChI Key |
MNYSEOSAHLNRCB-UHFFFAOYSA-K |
Canonical SMILES |
CC1=CC(=C(C=C1)N(CC(=O)[O-])CC(=O)[O-])OCCOC2=C(C=CC(=C2)C3=C4C=CC(=[N+](C)C)C=C4OC5=C3C=CC(=C5)N(C)C)N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Principles of Rhod 2 Sodium Salt Fluorescence in Calcium Detection
Spectroscopic Characteristics Relevant to Experimental Design
The design of experiments using Rhod-2 is fundamentally guided by its interaction with light and its response to calcium binding. Its long-wavelength characteristics are particularly advantageous in biological systems.
Rhod-2 is a visible light-excitable dye, a feature that provides a significant advantage over ultraviolet (UV)-excitable indicators like Fura-2 and Indo-1. physiology.org Biological tissues and cells contain endogenous fluorophores, such as NADH, that fluoresce when excited with UV light, creating a high background signal known as autofluorescence. spiedigitallibrary.org The excitation and emission wavelengths of Rhod-2 are in the longer, visible range of the spectrum, where autofluorescence from native cellular components is minimal. physiology.orgresearchgate.net This results in a better signal-to-noise ratio and greater tissue penetration of the excitation and emission light. physiology.orgspiedigitallibrary.org
In its calcium-free state, Rhod-2 has a maximum excitation wavelength of approximately 549-553 nm. aatbio.comtargetmol.comcaymanchem.com Upon binding to Ca²⁺, the excitation maximum shifts slightly to around 552-557 nm. caymanchem.comnih.govthermofisher.com The most significant change, however, occurs in its emission profile. While the Ca²⁺-free form is essentially non-fluorescent, the Ca²⁺-bound form exhibits strong fluorescence with an emission maximum at approximately 577-581 nm. aatbio.comnih.govthermofisher.commedchemexpress.com This large increase in fluorescence intensity upon Ca²⁺ binding is the basis of its function as a calcium indicator.
| State | Excitation Max (nm) | Emission Max (nm) |
|---|---|---|
| Ca²⁺-free | ~549-553 aatbio.comtargetmol.comcaymanchem.com | Essentially non-fluorescent thermofisher.com |
| Ca²⁺-bound | ~552-557 caymanchem.comnih.govthermofisher.com | ~577-581 aatbio.comnih.govmedchemexpress.com |
The fluorescence of Rhod-2 is dramatically modulated by the concentration of free Ca²⁺. In the absence of calcium, the dye exhibits very low fluorescence. thermofisher.com Upon binding with Ca²⁺, the quantum efficiency of Rhod-2 changes, leading to a substantial increase in fluorescence intensity. physiology.org Research findings indicate that this increase can be greater than 100-fold. spiedigitallibrary.orgthermofisher.com This large dynamic range makes Rhod-2 a highly sensitive indicator for detecting changes in intracellular Ca²⁺ levels, from resting concentrations to the peaks of calcium transients. researchgate.net Unlike some other indicators, Rhod-2 does not undergo a significant shift in its emission wavelength upon binding calcium; the primary change is in the intensity of the emitted light. spiedigitallibrary.orgthermofisher.comnih.gov
Quantitative Aspects of Calcium Binding
Quantifying absolute calcium concentrations using Rhod-2 requires an understanding of its binding affinity and the inherent limitations of its non-ratiometric nature.
The dissociation constant (Kd) is a measure of the affinity of an indicator for its target ion. It represents the Ca²⁺ concentration at which half of the indicator molecules are bound to calcium at equilibrium. nih.gov The Kd of Rhod-2 for Ca²⁺ has been reported with some variability, with in vitro values typically around 570 nM. nih.govabcam.comucl.ac.uk However, this value can be influenced by the experimental environment. For instance, in the presence of 0.5 mM myoglobin (B1173299), the Kd was measured to be 710 nM. physiology.org In situ calibrations in perfused mouse hearts have also yielded a Kd of approximately 720 nM. nih.gov Another source reports a much higher Kd of 1.0 mM, suggesting a wider range for monitoring calcium. dojindo.com
The Kd is a critical parameter because it defines the optimal range for Ca²⁺ concentration measurements. nih.gov Generally, an indicator is most sensitive to changes in ion concentration in the range of 0.1 to 10 times its Kd. nih.govoxinst.com Therefore, with a Kd in the mid-to-high nanomolar range, Rhod-2 is well-suited for measuring the physiological range of cytosolic calcium, which can rise from a resting level of about 100 nM to over 1 µM during signaling events. researchgate.netnih.gov For instance, in perfused rabbit hearts, Rhod-2 was used to measure diastolic Ca²⁺ levels of 229 nM and peak systolic levels of 930 nM. physiology.org
Rhod-2 is a single-wavelength, or non-ratiometric, indicator. nih.gov This means that calcium binding primarily causes a change in fluorescence intensity at a single emission wavelength, rather than a shift in the excitation or emission spectrum, which is characteristic of ratiometric dyes like Fura-2. spiedigitallibrary.orgnih.gov While single-wavelength indicators are simpler to use experimentally, the lack of a spectral shift presents challenges for the accurate quantification of absolute Ca²⁺ concentrations. spiedigitallibrary.orgnih.gov
With non-ratiometric indicators, the measured fluorescence intensity is dependent not only on the Ca²⁺ concentration but also on factors such as the intracellular concentration of the dye, which can be affected by uneven loading between cells, dye leakage from the cell, and photobleaching over time. oxinst.comfluorofinder.com These factors can lead to changes in fluorescence that are independent of the actual calcium concentration, making it difficult to obtain absolute values. spiedigitallibrary.org
To overcome these limitations, researchers have developed methods to correct for these variables. One approach involves measuring the absorbance of the dye in the tissue to get an index of its concentration and then calculating the ratio of fluorescence to absorbance. physiology.org This allows for a more accurate estimation of cytosolic calcium levels. Despite these challenges, the high sensitivity and favorable spectral properties of Rhod-2 make it a valuable tool for studying the qualitative and semi-quantitative aspects of calcium signaling. physiology.org
Advanced Methodologies for Utilizing Rhod 2 Sodium Salt in Cellular Research
Strategies for Intracellular Delivery and Compartmentalization
The primary challenge in utilizing Rhod-2 is traversing the cell's plasma membrane. The active form of Rhod-2 is a polyanionic molecule and is therefore membrane-impermeable. To overcome this, two main strategies are employed: chemical modification to create a membrane-permeant precursor (the AM ester) or physical methods to introduce the active salt form directly.
Loading of Rhod-2 AM Ester into Live Cells
The most common method for introducing Rhod-2 into large populations of cells is through the use of its cell-permeant acetoxymethyl (AM) ester derivative, Rhod-2 AM. nih.govbiotium.com This precursor is electrically neutral and hydrophobic, allowing it to passively diffuse across the plasma membrane into the cytosol.
The key to the AM ester loading technique lies in the temporary masking of the carboxylate groups of the BAPTA-based chelator portion of Rhod-2 with acetoxymethyl esters. aatbio.com This modification renders the molecule uncharged and membrane-permeant. aatbio.com Once inside the cell, ubiquitous intracellular enzymes called esterases cleave the AM groups. biotium.comcaymanchem.comresearchgate.netspiedigitallibrary.orgresearchgate.net This hydrolysis process is critical as it serves two functions: it regenerates the carboxylate groups, trapping the now membrane-impermeant Rhod-2 indicator within the cell, and it restores the molecule's ability to bind Ca²⁺. biotium.comcaymanchem.com The accumulation of the de-esterified, active Rhod-2 allows for the subsequent measurement of intracellular Ca²⁺ concentration changes. biotium.com However, incomplete hydrolysis can be a potential issue, as partially de-esterified forms of the dye are insensitive to Ca²⁺ and their presence can lead to an underestimation of the true calcium concentration. aatbio.comdojindo.com
Achieving optimal intracellular concentrations of active Rhod-2 while minimizing cytotoxicity and unwanted compartmentalization requires careful optimization of several loading parameters. The exact conditions often need to be determined empirically for each cell type and experimental setup. thermofisher.comnih.gov
Medium Composition: Loading is typically performed in a buffered physiological medium, such as Hanks' Balanced Salt Solution (HHBS) or a Krebs-Ringer-HEPES-glucose buffer. nih.govcaymanchem.comresearchgate.net The presence of serum in the culture medium can sometimes interfere with loading and may need to be replaced with a simple buffer. nih.govcaymanchem.com To counteract the leakage of the de-esterified indicator from cells that express organic anion transporters, inhibitors like probenecid (B1678239) are often included in the loading and wash buffers at concentrations of 1-2.5 mM. nih.govcaymanchem.comthermofisher.comnih.gov
Temperature: Incubation temperature is a critical parameter that influences both dye uptake and subcellular distribution. Loading is commonly performed at temperatures ranging from 20°C to 37°C. thermofisher.comnih.gov While incubation at 37°C can facilitate faster loading, it also promotes the sequestration of the dye within organelles, particularly mitochondria. researchgate.net To specifically measure cytosolic calcium and reduce this compartmentalization, loading at a lower temperature (e.g., room temperature) is often recommended. researchgate.netthermofisher.comaatbio.com
Presence of Detergents: Rhod-2 AM has low aqueous solubility. To aid its dispersion in aqueous loading media, a non-ionic detergent, Pluronic® F-127, is frequently used. researchgate.netnih.gov It acts as a dispersing agent, preventing the aggregation of the dye and facilitating its interaction with the cell membrane. researchgate.netnih.gov The final concentration of Pluronic® F-127 is typically kept low, around 0.02% to 0.04%, to avoid membrane damage. nih.gov Studies have shown that optimizing the concentrations of both Pluronic® F-127 and the solvent DMSO can significantly improve dye loading efficiency while preserving cell viability.
Table 1: Optimization of Rhod-2 AM Loading Parameters in Various Cell Types
| Parameter | Cell Type / Model | Recommended Condition | Rationale / Notes | Source |
|---|---|---|---|---|
| Dye Concentration | General Cell Lines | 1-5 µM | Use the minimum concentration required for adequate signal-to-noise to avoid overloading and cytotoxicity. | thermofisher.com |
| Most Cell Lines | 4-5 µM | A commonly recommended starting range for many applications. | nih.gov | |
| Temperature | General Cell Lines | 20-37°C | Temperature must be determined empirically. | thermofisher.comnih.gov |
| To Reduce Compartmentalization | Room Temperature | Lowering the temperature can lessen the accumulation of the dye in organelles like mitochondria. | researchgate.netaatbio.com | |
| Detergent (Pluronic® F-127) | General Use | ~0.02% - 0.04% | Aids in the dispersion of the hydrophobic Rhod-2 AM in aqueous media. | nih.gov |
| Slice Cultures | Lowering PF127 & DMSO conc. | Improves loading efficiency and preserves cell viability for long-term imaging. | ||
| Incubation Time | General Cell Lines | 15-60 minutes | Optimal time should be determined for different cell lines to ensure sufficient uptake. | caymanchem.comthermofisher.com |
| Post-Loading | ~30 minutes | An additional incubation period after washing to allow for complete de-esterification of the intracellular dye. | thermofisher.com | |
| Anion Transport Inhibitor | Cells with organic anion transporters (e.g., HEK-293) | 1-2.5 mM Probenecid | Reduces leakage of the de-esterified, trapped indicator from the cytosol. | nih.govthermofisher.comnih.gov |
Targeted Delivery of Rhod-2 (Sodium Salt) for Subcellular Specificity
While AM ester loading is effective for large cell populations, it can sometimes lead to non-specific staining and incomplete de-esterification. aatbio.com For experiments requiring precise control over the indicator's location and concentration, methods for the direct delivery of the membrane-impermeant salt form of Rhod-2 are employed.
Microinjection provides a direct physical means of introducing the water-soluble salt form of Rhod-2 (e.g., tripotassium or trisodium (B8492382) salt) into the cytosol of a single cell. This technique was essential in early studies with BAPTA-derived dyes, which are negatively charged and cannot cross the cell membrane on their own. The method involves using a fine glass micropipette to penetrate the cell membrane and inject a known concentration of the dye solution directly into the cytoplasm. Another related technique is to introduce the dye via a whole-cell patch pipette during electrophysiological recordings.
The primary advantage of microinjection is that it bypasses the AM ester loading and hydrolysis process entirely. This eliminates ambiguity related to incomplete de-esterification and prevents the potential accumulation of the dye in organelles driven by the AM ester's properties. It also avoids issues with loading endothelial cells in tissue preparations, ensuring that the signal originates specifically from the targeted cell type, such as myocytes. thermofisher.com
Rhod-2 AM is a cationic molecule, and this property, combined with the large negative potential across the inner mitochondrial membrane, causes it to preferentially accumulate within the mitochondrial matrix. researchgate.net Researchers have exploited this characteristic to develop specialized loading protocols that enhance the mitochondrial specificity of the dye, allowing for direct measurement of mitochondrial Ca²⁺ dynamics. researchgate.net
A widely used strategy involves a cold-loading, warm-incubation protocol. Cells are first incubated with Rhod-2 AM at a low temperature (e.g., 4°C). thermofisher.com At this temperature, esterase activity is significantly reduced, allowing the AM ester to diffuse throughout the cell and accumulate in the energized mitochondria without being prematurely cleaved in the cytosol. thermofisher.com Following this cold-loading period, the cells are warmed (e.g., to 37°C) to activate the esterases, which then cleave the AM groups, trapping the active Rhod-2 within the mitochondria.
To further ensure the specificity of the mitochondrial signal, some protocols employ a plasma membrane permeabilization step. After loading, the cells are briefly treated with a mild detergent like saponin (B1150181). This permeabilizes the plasma membrane, allowing any Rhod-2 that was trapped in the cytosol to be washed out, while the dye sequestered within the intact mitochondrial membranes is retained. The remaining fluorescence is therefore specific to the mitochondria, enabling accurate measurement of organelle-specific Ca²⁺ changes. The successful mitochondrial localization of Rhod-2 is often confirmed by co-localization with other mitochondria-specific dyes like MitoTracker Green.
Table 2: Specialized Protocols for Mitochondrial Targeting of Rhod-2
| Method | Key Steps | Principle | Source |
|---|---|---|---|
| Cold-Loading / Warm-Incubation | 1. Incubate cells with Rhod-2 AM at low temperature (e.g., 4°C). 2. Wash and incubate cells at warm temperature (e.g., 37°C). | Low temperature minimizes cytosolic esterase activity, allowing the cationic AM ester to accumulate in mitochondria. Subsequent warming traps the dye in the organelle. | thermofisher.com |
| Chemical Reduction | Pre-treat Rhod-2 AM with sodium borohydride (B1222165) (NaBH₄) before loading. | Chemical reduction of the dye has been found to enhance its mitochondrial localization. | nih.govaatbio.com |
| Plasma Membrane Permeabilization | 1. Load cells with Rhod-2 AM. 2. Treat with saponin to permeabilize the plasma membrane. 3. Wash out cytosolic dye. | Selectively removes the cytosolic fraction of the dye, leaving only the organelle-entrapped Rhod-2 for specific mitochondrial Ca²⁺ measurement. | |
| Temperature Optimization | Incubate cells at 37°C during loading. | Higher temperatures can promote dye compartmentalization in organelles, particularly mitochondria. | researchgate.net |
| Verification | Co-load with a mitochondria-specific probe like MitoTracker Green. | Confirms that the Rhod-2 signal is co-localized with known mitochondrial structures. |
Mitigation of Dye Efflux Mechanisms (e.g., Organic Anion Transporter Inhibition)
A significant challenge in the use of fluorescent indicators like Rhod-2 is their active removal from the cell, a process known as efflux. biotium.com Once the acetoxymethyl (AM) ester form of Rhod-2 enters the cell, it is cleaved by intracellular esterases, trapping the now cell-impermeant Rhod-2. biotium.commedchemexpress.com However, many cell types possess organic anion transporters (OATs) that can recognize the de-esterified, anionic form of Rhod-2 and actively transport it out of the cell. biotium.comaatbio.comabpbio.com This can lead to a gradual loss of fluorescent signal over time, complicating long-term imaging experiments. biotium.com The rate of efflux can vary depending on the cell type and temperature. biotium.com
To counteract this, inhibitors of organic anion transporters are frequently used. aatbio.comabpbio.com Probenecid is a commonly employed OAT inhibitor that can be added to the cell medium to reduce the leakage of de-esterified Rhod-2. biotium.comaatbio.comabpbio.com By blocking these transporters, probenecid helps to ensure that the dye remains inside the cell for longer periods, providing a more stable signal for the duration of the experiment. aatbio.comabpbio.com This is particularly crucial for assays that require monitoring calcium dynamics over extended timeframes. biotium.com The SLC22 family of solute carriers, which includes OATs, are key players in the transport of a wide array of organic anions, including drugs and endogenous metabolites, across cell membranes, particularly in the renal proximal tubule. doi.orgnih.gov
It is important to note that while probenecid is effective, it may have off-target effects. For instance, some studies have shown that probenecid can affect intracellular calcium homeostasis and muscle contraction through mechanisms independent of its action on pannexin channels. nih.gov Therefore, appropriate controls are necessary to account for any potential confounding effects of the inhibitor itself.
Optical Detection and Imaging Modalities
The long-wavelength excitation and emission spectra of Rhod-2 make it a versatile tool for a variety of optical detection methods. aatbio.comstemcell.com Its fluorescence increases significantly upon binding to Ca²⁺, making it suitable for investigating changes in intracellular calcium concentrations across different biological scales, from single organelles to whole tissues. aatbio.comstemcell.com
Fluorescence Microscopy Techniques (e.g., Confocal Laser Scanning Microscopy, Two-Photon Microscopy)
Fluorescence microscopy is a primary tool for visualizing Rhod-2 signals within cells. aatbio.comstemcell.com
Confocal Laser Scanning Microscopy (CLSM): CLSM is widely used to obtain high-resolution optical sections of Rhod-2-loaded cells. medchemexpress.comucl.ac.uk This technique eliminates out-of-focus fluorescence, providing clear images of subcellular structures. microscopyu.com Rhod-2 can be excited by the 543 nm line of a HeNe laser or the 488 nm argon laser line, with its red fluorescence being readily detected. medchemexpress.comucl.ac.uk CLSM allows for the detailed spatial analysis of mitochondrial calcium uptake, as Rhod-2 tends to accumulate in mitochondria due to its net positive charge. medchemexpress.comresearchgate.net Confocal imaging can distinguish mitochondrial Rhod-2 signals from those in other compartments like the nucleolus. ucl.ac.ukresearchgate.net
Two-Photon Microscopy (TPM): TPM offers several advantages for imaging Rhod-2 in living tissues. It uses near-infrared (NIR) excitation light (typically around 840 nm for Rhod-2), which penetrates deeper into scattering tissue and causes less phototoxicity compared to single-photon excitation. ucl.ac.uknih.gov This makes TPM particularly well-suited for in vivo studies and imaging thicker specimens. ucl.ac.uknih.gov Linear unmixing techniques can be applied with TPM to separate the Rhod-2 signal originating specifically from mitochondria from fluorescence in other cellular locations. ucl.ac.uknih.gov
The following table summarizes key spectral properties and microscopy parameters for Rhod-2.
| Property | Value | Source(s) |
| Maximum Excitation Wavelength | ~549-557 nm | medchemexpress.comdojindo.com |
| Maximum Emission Wavelength | ~576-581 nm | biotium.comdojindo.com |
| Typical CLSM Excitation | 488 nm or 543 nm laser lines | medchemexpress.comucl.ac.uk |
| Typical TPM Excitation | ~840 nm | ucl.ac.uk |
| Common Filter Set | TRITC | aatbio.comstemcell.com |
Flow Cytometry for Population-Level Calcium Analysis
Flow cytometry enables the rapid, quantitative analysis of Rhod-2 fluorescence in thousands of individual cells within a population. medchemexpress.comstemcell.comqmul.ac.uk This high-throughput technique is ideal for assessing mitochondrial calcium levels in response to various stimuli. medchemexpress.comqmul.ac.uk Cells are loaded with Rhod-2 AM, and after a treatment or stimulus, the fluorescence intensity of each cell is measured as it passes through the laser beam of the cytometer. medchemexpress.com An increase in Rhod-2 fluorescence, often detected in the PE (phycoerythrin) channel, indicates a rise in mitochondrial calcium. medchemexpress.comaatbio.com This method is particularly useful for screening applications and for studying heterogeneous cellular responses. For example, it has been used to analyze Ca²⁺-induced membrane permeability transition in isolated mitochondria. nih.gov
Microplate Reader-Based Assays for High-Throughput Applications
For high-throughput screening (HTS), Rhod-2 assays can be adapted to a microplate format. abpbio.comstemcell.comnih.gov Cells are cultured in 96-well or 384-well plates, loaded with Rhod-2 AM, and then exposed to a library of compounds. abpbio.comnih.gov Fluorescence microplate readers, which can automatically dispense reagents and measure fluorescence from each well, are used to detect changes in intracellular calcium. aatbio.comstemcell.com These readers typically excite the samples around 540 nm and measure the emission around 590 nm. aatbio.comstemcell.com This approach allows for the rapid screening of thousands of compounds to identify those that modulate calcium signaling pathways. nih.govmoleculardevices.comdrawellanalytical.com The use of OAT inhibitors like probenecid is often recommended in these protocols to ensure stable fluorescence signals. aatbio.comabpbio.comstemcell.com
Optical Mapping for Integrated Tissue Physiology Studies
Optical mapping is a powerful technique used to study the spatiotemporal dynamics of physiological processes in intact tissues, particularly in cardiac research. nih.govresearchgate.netnih.gov Rhod-2 is frequently used in optical mapping to visualize intracellular calcium transients (CaTs) across the surface of the heart. nih.govresearchgate.net Its long-wavelength spectral properties help to minimize the contribution of tissue autofluorescence. researchgate.net
A significant advantage of Rhod-2 is its compatibility with potentiometric (voltage-sensitive) dyes like RH-237. nih.govahajournals.org Because their excitation and emission spectra are well-separated, it is possible to simultaneously map both membrane potential (action potentials) and intracellular calcium transients. nih.govnih.govahajournals.org This dual mapping provides critical insights into excitation-contraction coupling in both healthy and diseased cardiac tissue, aiding in the study of arrhythmias and other cardiac pathologies. nih.govahajournals.org This technique has been applied to various preparations, from perfused rabbit and mouse hearts to human left ventricular wedge preparations. nih.govresearchgate.netahajournals.org
Quantitative Analysis and Signal Interpretation
Quantitative measurement of intracellular calcium concentration ([Ca²⁺]) using Rhod-2 requires the conversion of fluorescence intensity (F) into a molar concentration. Since Rhod-2 does not exhibit a spectral shift upon binding Ca²⁺, ratiometric measurements are not possible. Instead, calibration is typically performed using an equation that relates fluorescence to [Ca²⁺] via the dye's dissociation constant (K_d).
The most common approach relies on the Grynkiewicz equation: [Ca²⁺] = K_d × (F - F_min) / (F_max - F) nih.gov
To use this equation, the minimum (F_min) and maximum (F_max) fluorescence signals must be determined in situ.
Determination of F_max (Maximum Fluorescence): This is achieved by saturating the intracellular Rhod-2 with Ca²⁺. Researchers expose the cells to a calcium ionophore, such as ionomycin (B1663694) or digitonin, in a buffer containing a high concentration of Ca²⁺. ucl.ac.ukphysiology.org This equalizes the intracellular and extracellular Ca²⁺ concentrations, forcing the dye into its fully bound, maximally fluorescent state. ucl.ac.uk For instance, in perfused mouse hearts, a combination of cyclopiazonic acid and a high concentration of calcium chloride has been used to induce a tetanized state, representing F_max. spiedigitallibrary.org
Determination of F_min (Minimum Fluorescence): To measure the fluorescence of the Ca²⁺-free indicator, cells are treated with a Ca²⁺ chelator like EGTA or BAPTA in a calcium-free buffer. nih.govucl.ac.uk The ionophore is used to facilitate the removal of all intracellular Ca²⁺, driving Rhod-2 to its unbound, low-fluorescence state.
Dissociation Constant (K_d): The K_d of Rhod-2 is a critical parameter. While often cited as 570 nM, its effective value can be influenced by the intracellular environment, such as pH and the presence of proteins. ucl.ac.ukfrontiersin.org For example, in the presence of myoglobin (B1173299) in rabbit heart tissue, the K_d of Rhod-2 was determined to be 710 nM. physiology.org In some studies, a K_d of 1.3 µM has been reported for Rhod-2 within mitochondria. nih.gov
An alternative calibration method involves quenching the Rhod-2 signal with manganese ions (Mn²⁺). By perfusing the cells with MnCl₂, the Ca²⁺-dependent fluorescence is quenched, allowing for the calculation of the K_d in vivo. Using this manganese quenching technique in a perfused mouse heart, the K_d of Rhod-2 was calculated to be 720 nM. nih.gov
The following table summarizes key parameters and findings from various Rhod-2 calibration studies.
| Parameter | Methodology | Cell/Tissue Type | Reported Value/Finding | Citation |
|---|---|---|---|---|
| K_d (in vitro) | Fluorometric titration | Aqueous buffer | 570 nM | ucl.ac.uk |
| K_d (in vitro, with myoglobin) | Fluorometric titration | Aqueous buffer with 0.5 mM myoglobin | 710 nM | physiology.org |
| K_d (in situ) | Manganese quenching | Perfused mouse heart | 720 nM | nih.gov |
| K_d (mitochondrial) | In situ calibration curve | Permeabilized glomerulosa cells | 1.3 µM | nih.gov |
| F_max Determination | Ionomycin + saturating Ca²⁺ | Generic cells | Standard method to achieve Ca²⁺ saturation. | ucl.ac.ukucl.ac.uk |
| F_min Determination | Ionomycin + EGTA | Generic cells | Standard method to achieve Ca²⁺-free state. | ucl.ac.uk |
| Calculated [Ca²⁺] (Systole) | In vivo calibration | Rabbit heart | 930 ± 130 nM | physiology.org |
| Calculated [Ca²⁺] (Diastole) | In vivo calibration | Rabbit heart | 229 ± 90 nM | physiology.org |
Rhod-2 is a cationic dye that preferentially accumulates in mitochondria, driven by the mitochondrial membrane potential. frontiersin.orgaatbio.com However, some fraction of the dye can remain in the cytosol or accumulate in other organelles like nucleoli, necessitating methods to resolve these distinct signal pools. ucl.ac.uknih.gov
Differential Permeabilization and Uncoupling: A common strategy to confirm mitochondrial localization is to permeabilize the plasma membrane with a mild detergent like saponin or digitonin. ucl.ac.ukspiedigitallibrary.org This releases the cytosolic pool of Rhod-2, while the mitochondrially-sequestered dye is retained. Subsequent application of a mitochondrial uncoupler, such as FCCP (carbonyl cyanide p-trifluoromethoxyphenylhydrazone), depolarizes the mitochondrial membrane, causing the release of mitochondrial Ca²⁺ and a corresponding change in the Rhod-2 signal, thus verifying its mitochondrial origin. ucl.ac.uk
Simultaneous Multi-Dye Imaging: To distinguish mitochondrial signals from cytosolic ones in real-time, researchers often co-load cells with Rhod-2 and a Ca²⁺ indicator that remains primarily in the cytosol, such as Fluo-4, Fura-2, or Calcium Green. ucl.ac.ukfrontiersin.orgnih.govnih.gov By using imaging systems capable of spectrally separating the emission from both dyes, the distinct kinetics of Ca²⁺ in the mitochondria and cytosol can be recorded simultaneously. For example, studies in cardiomyocytes have shown that mitochondrial Ca²⁺ transients measured with Rhod-2 are smaller in amplitude and have slower kinetics compared to the rapid cytosolic transients recorded with Fura-2. frontiersin.org
Spectral Linear Unmixing: Even within a single dye population, fluorescence spectra can be subtly influenced by the local environment. Linear unmixing is a computational technique that exploits these minor differences in excitation or emission spectra to separate signals originating from different compartments. This has been successfully applied to distinguish Rhod-2 signals from mitochondria and nucleoli, which have slightly different spectral properties. ucl.ac.uk
Deconvolution Microscopy: The out-of-focus light inherent in fluorescence microscopy can blur the boundaries between organelles. Deconvolution is an image processing algorithm that reassigns this out-of-focus light back to its point of origin, thereby increasing image contrast and resolution. nih.govzeiss.com Applying deconvolution to confocal images of cells loaded with Rhod-2 can significantly improve the spatial resolution, helping to more accurately delineate mitochondrial signals from adjacent structures. nih.gov
The table below outlines various methods for resolving compartmentalized Rhod-2 signals.
| Methodology | Principle | Application Example | Citation |
|---|---|---|---|
| Differential Permeabilization | Plasma membrane is permeabilized to release cytosolic dye, retaining mitochondrial dye. | Confirming the majority of the dye is in mitochondria after washing out the cytosolic fraction. | ucl.ac.uk |
| Co-loading with Cytosolic Dye | Simultaneous imaging with a spectrally distinct cytosolic Ca²⁺ indicator (e.g., Fluo-4, Fura-2). | Comparing the distinct kinetics of mitochondrial and cytosolic Ca²⁺ transients in cardiomyocytes. | ucl.ac.ukfrontiersin.orgnih.gov |
| Mitochondrial Uncouplers (e.g., FCCP) | Depolarizes mitochondria, causing a decrease in [Ca²⁺]mito and confirming the signal's origin. | Used after initial loading to verify mitochondrial localization of the Rhod-2 signal. | ucl.ac.uk |
| Spectral Linear Unmixing | Computationally separates signals based on subtle differences in emission/excitation spectra. | Separating Rhod-2 signals originating from mitochondria and nucleoli. | ucl.ac.uk |
| Deconvolution Imaging | Algorithmically removes out-of-focus blur to improve spatial resolution and contrast. | Enhancing the clarity of mitochondrial structures to better isolate their fluorescence signals. | nih.govzeiss.com |
Achieving a high signal-to-noise ratio (SNR) is crucial for the sensitive detection of Ca²⁺ dynamics with Rhod-2. Background fluorescence can arise from several sources, including unbound dye, cellular autofluorescence, and the imaging medium itself. thermofisher.com
Optimizing Dye Loading and Washout: It is essential to use the minimum dye concentration necessary to obtain an adequate signal, as excessive dye can lead to artifacts and cellular toxicity. ucl.ac.ukthermofisher.com After incubation with the Rhod-2 AM ester, thorough washing with a buffered saline solution is critical to remove unbound dye from the extracellular space and the surface of the cells. thermofisher.com
Background Subtraction: The most direct method for correction is to acquire an image of the cells before loading the dye. This "autofluorescence" image can then be subtracted from the subsequent Rhod-2 fluorescence images. This approach was used in perfused heart studies to correct for background counts before calculating Ca²⁺ concentrations. physiology.orgspiedigitallibrary.org
Leveraging Long-Wavelength Properties: A key advantage of Rhod-2 is its long excitation and emission wavelengths (Ex/Em ~553/577 nm). stemcell.comstemcell.com A significant portion of cellular autofluorescence, which arises from endogenous molecules like NAD(P)H and flavins, occurs in the blue and green regions of the spectrum. spiedigitallibrary.orgthe-scientist.com Using a red-shifted dye like Rhod-2 inherently minimizes interference from this common source of background noise. stemcell.comstemcell.com
Use of Dihydro-Rhod-2: A significant source of background can be the de-esterification of Rhod-2 AM in the cytosol before it can be sequestered by mitochondria. To overcome this, Rhod-2 AM can be chemically reduced to its non-fluorescent dihydrorhod-2 form prior to loading. This molecule only becomes fluorescent after it is both oxidized (a process favored within the mitochondrial environment) and has its AM esters cleaved. Any residual dye in the cytosol remains non-fluorescent, significantly improving the mitochondrial signal specificity. aatbio.com
Instrumentation and Imaging Media: The choice of imaging medium can impact background fluorescence; phenol (B47542) red-free and serum-free media are often preferred during imaging sessions. the-scientist.com For microscopy, using glass-bottom dishes instead of plastic can reduce background fluorescence from the vessel itself. thermofisher.com Furthermore, techniques like deconvolution not only improve resolution but also enhance the signal-to-noise ratio by reassigning out-of-focus blur, which contributes to background haze. zeiss.com
The following table summarizes strategies to manage background signals and autofluorescence.
| Strategy | Description | Primary Target | Citation |
|---|---|---|---|
| Background Subtraction | Subtracting a pre-loading image (autofluorescence) from the experimental images. | Cellular autofluorescence | physiology.orgspiedigitallibrary.org |
| Use of Red-Shifted Dye | Rhod-2's long wavelengths avoid the main spectral region of cellular autofluorescence. | Cellular autofluorescence (NAD(P)H, flavins) | stemcell.comstemcell.comthe-scientist.com |
| Optimized Dye Concentration & Washing | Using minimal effective dye concentration and thorough washing to remove unbound dye. | Unbound extracellular/nonspecific dye | thermofisher.com |
| Use of Dihydro-Rhod-2 | Pre-reducing Rhod-2 AM to a form that requires mitochondrial oxidation to become fluorescent. | Cytosolic background signal | aatbio.com |
| Low-Autofluorescence Media | Using imaging buffers or media that are free of fluorescent components like phenol red or serum. | Media-derived autofluorescence | the-scientist.com |
| Deconvolution Algorithms | Computationally removing out-of-focus light, which improves the signal-to-noise ratio. | Optical noise/blur | zeiss.com |
Research Paradigms and Applications of Rhod 2 Sodium Salt
Elucidation of Mitochondrial Calcium Dynamics
Rhod-2 is extensively used to explore the pivotal role of mitochondria in cellular Ca²⁺ homeostasis. The acetoxymethyl (AM) ester form of the dye allows it to permeate the cell membrane, after which cellular esterases cleave the AM group, trapping the indicator inside. stemcell.com Due to its positive charge, Rhod-2 preferentially accumulates within the mitochondria, driven by the organelle's large membrane potential. frontiersin.orgnih.gov This characteristic allows for the specific measurement of mitochondrial Ca²⁺ concentration ([Ca²⁺]m). ucl.ac.uk
Table 1: Properties of Rhod-2 Calcium Indicator
| Property | Value | Source(s) |
|---|---|---|
| Dissociation Constant (Kd) for Ca²⁺ | ~570 nM (in vitro) | ucl.ac.uknih.govfrontiersin.org |
| Kd in the presence of myoglobin (B1173299) (0.5 mM) | ~710 nM | physiology.org |
| Kd inside mitochondria | ~1.3 µM | nih.gov |
| Excitation Wavelength (Max) | ~553-554 nm | stemcell.comphysiology.org |
| Emission Wavelength (Max) | ~577-589 nm | stemcell.comphysiology.org |
Rhod-2 is instrumental in quantifying both rapid changes (transients) and stable concentrations (steady-state levels) of Ca²⁺ within the mitochondrial matrix. Its relatively low affinity for Ca²⁺ (Kd ≈ 570 nM) makes it well-suited for measuring the high Ca²⁺ concentrations found in mitochondria compared to the resting cytosol. nih.govfrontiersin.org
In resting cells, the steady-state [Ca²⁺]m is generally low, estimated to be around 100–200 nM, which is similar to resting cytosolic levels. nih.govnih.gov Upon cellular stimulation that triggers a rise in cytosolic Ca²⁺, mitochondria rapidly take up the ion. nih.gov Studies using Rhod-2 have successfully visualized beat-to-beat mitochondrial Ca²⁺ transients in cardiomyocytes, demonstrating that [Ca²⁺]m kinetics are distinct from the larger and more rapid cytosolic transients. nih.gov For instance, in rat ventricular cardiomyocytes, Rhod-2 that was chemically reduced to dihydroRhod-2 for enhanced mitochondrial specificity was used to record these transient changes on a millisecond timescale. nih.gov
Researchers have also employed Rhod-2 to monitor [Ca²⁺]m in response to various stimuli in other cell types. In gastric smooth muscle cells, both depolarization-induced Ca²⁺ influx and caffeine-induced Ca²⁺ release from the sarcoplasmic reticulum led to significant increases in Rhod-2 fluorescence, indicating mitochondrial Ca²⁺ uptake. nih.gov Similarly, in Jurkat T-cells, Rhod-2 co-localized with mitochondria-specific dyes and reported a rapid increase in [Ca²⁺]m following the activation of store-operated Ca²⁺ entry. nih.gov This uptake is sensitive, occurring at cytosolic Ca²⁺ concentrations above approximately 400 nM. nih.gov The specificity of the mitochondrial signal can be confirmed by using mitochondrial uncouplers like CCCP, which dissipate the membrane potential and prevent the Rhod-2 fluorescence increase that would otherwise result from mitochondrial Ca²⁺ uptake. nih.gov
Mitochondrial Ca²⁺ is a critical regulator of cellular energy production. The uptake of Ca²⁺ into the mitochondrial matrix, monitored by Rhod-2, stimulates oxidative phosphorylation to match ATP supply with cellular demand. nih.gov Several key dehydrogenases of the Krebs cycle are activated by Ca²⁺. ucl.ac.uk This mechanism ensures that in energy-demanding situations, such as muscle contraction or neuronal firing which are accompanied by rises in intracellular Ca²⁺, ATP production is appropriately upregulated. ucl.ac.uknih.gov
Research in adolescent animal models has shown that binge-like ethanol (B145695) exposure can lead to mitochondrial dysfunction, characterized by increased mitochondrial calcium levels as measured by Rhod-2, alongside reduced expression of respiratory complexes and decreased ATP production in the hippocampus. researchgate.net This highlights the delicate balance required for mitochondrial Ca²⁺ homeostasis and its direct impact on cellular bioenergetics.
Beyond bioenergetics, mitochondrial Ca²⁺ handling plays a significant role in shaping cellular Ca²⁺ signals and controlling various signaling pathways. Mitochondria can act as spatial buffers, sequestering Ca²⁺ in microdomains of high concentration, thereby influencing the spatiotemporal characteristics of cytosolic Ca²⁺ signals. ucl.ac.ukresearchgate.net
This buffering capacity is crucial for modulating processes like store-operated Ca²⁺ entry. In T lymphocytes, mitochondrial Ca²⁺ uptake was shown to be essential for maintaining a high rate of capacitative Ca²⁺ influx over extended periods. nih.gov Furthermore, the subsequent release of Ca²⁺ from mitochondria, often via the mitochondrial Na⁺/Ca²⁺ exchanger, can prolong the recovery phase of a cytosolic Ca²⁺ transient. nih.gov
Mitochondrial Ca²⁺ is also a key player in determining cell fate. While physiological levels of [Ca²⁺]m support cell function, excessive mitochondrial Ca²⁺ accumulation can trigger the opening of the mitochondrial permeability transition pore (mPTP), a critical event in the initiation of apoptotic cell death. ucl.ac.uk Rhod-2 is used to measure the mitochondrial Ca²⁺ influx that can lead to the activation of these apoptotic pathways. stemcell.com
Investigation of Cytosolic Calcium Signaling
While Rhod-2 is prized for its mitochondrial targeting, its application is not limited to this organelle. Under specific loading conditions, it can be used to effectively measure cytosolic Ca²⁺ dynamics.
In excitable cells such as cardiomyocytes, precise measurement of cytosolic Ca²⁺ transients is fundamental to understanding excitation-contraction coupling. Methodologies can be adjusted to favor cytosolic localization of Rhod-2. For example, loading the dye at 37°C for a short duration can lead to prominent cytosolic retention, as cytosolic esterases become more active at this temperature. spiedigitallibrary.org
Using this approach in perfused rabbit hearts, researchers have measured cytosolic Ca²⁺ concentrations, finding them to be approximately 229 nM at end-diastole and rising to 930 nM at peak systole. physiology.org The long excitation and emission wavelengths of Rhod-2 are advantageous in whole-heart studies as they allow for greater tissue penetration and reduce interference from tissue autofluorescence compared to UV-excitable dyes. physiology.orgspiedigitallibrary.org Although Rhod-2 is not ratiometric, techniques have been developed to combine its fluorescence measurements with absorbance measurements (which reflect dye concentration but are insensitive to Ca²⁺) to quantify cytosolic Ca²⁺ levels. spiedigitallibrary.org Studies comparing cytosolic transients measured with Rhod-2 to those measured with other indicators like Fura-2 show distinct kinetics, highlighting the specific properties of each dye. nih.gov
Rhod-2 is a valuable tool for investigating the release of Ca²⁺ from intracellular stores, such as the endoplasmic reticulum (ER) or sarcoplasmic reticulum (SR). qmul.ac.uk Agents that trigger this release, like thapsigargin (B1683126) (an inhibitor of the SERCA pump) or caffeine (B1668208) (which opens ryanodine (B192298) receptors), cause a surge in cytosolic Ca²⁺ that is subsequently buffered by mitochondria. nih.govqmul.ac.uk
By monitoring Rhod-2 fluorescence within mitochondria, researchers can indirectly assess the amount of Ca²⁺ released from the ER, as this released Ca²⁺ traffics directly to the mitochondria. qmul.ac.uk In gastric smooth muscle cells, caffeine application caused a robust increase in both cytosolic and mitochondrial Ca²⁺, demonstrating the close coupling between SR Ca²⁺ release and mitochondrial uptake. nih.gov Similarly, in PC-12 cells, brief infrared light pulses were found to induce Ca²⁺ release from intracellular stores, leading to measurable increases in both cytosolic and mitochondrial Ca²⁺ levels, the latter detected with Rhod-2. nih.gov These experiments underscore the role of mitochondria in rapidly sequestering Ca²⁺ released from internal stores, a key aspect of intracellular signal modulation. nih.gov
Table 2: Mentioned Chemical Compounds
| Compound Name | Abbreviation | Function/Type |
|---|---|---|
| Rhod-2 (sodium salt) | Rhod-2 | Fluorescent Ca²⁺ indicator |
| DihydroRhod-2 | dhRhod-2 | Reduced form of Rhod-2 |
| Rhod-2 acetoxymethyl ester | Rhod-2/AM | Cell-permeable form of Rhod-2 |
| Adenosine triphosphate | ATP | Energy currency of the cell |
| Carbonyl cyanide m-chlorophenylhydrazone | CCCP | Mitochondrial uncoupler (protonophore) |
| Thapsigargin | TG | SERCA pump inhibitor |
| Caffeine | Ryanodine receptor agonist | |
| Fura-2 | Ratiometric fluorescent Ca²⁺ indicator | |
| Myoglobin | Heme protein in muscle tissue | |
| Sodium | Na⁺ | Cation |
| Calcium | Ca²⁺ | Divalent cation, second messenger |
| Isoproterenol | β-adrenergic agonist | |
| Spermine | Polyamine | |
| Wortmannin | PI3K inhibitor, blocks smooth muscle contraction | |
| CGP-37157 | Mitochondrial Na⁺/Ca²⁺ exchanger (NCLX) inhibitor | |
| MitoTracker™ Green FM | Mitochondria-specific fluorescent dye | |
| Fluo-5F | Fluorescent Ca²⁺ indicator | |
| BAPTA | Ca²⁺ chelator | |
| Cyclosporin A | CSA | mPTP inhibitor |
| Oligomycin | ATP synthase inhibitor |
Exploration of Calcium Entry Mechanisms Across the Plasma Membrane
Rhod-2 has been instrumental in studies dissecting the mechanisms of Ca²⁺ entry across the plasma membrane and the subsequent handling of this ion by intracellular organelles. While Rhod-2 primarily accumulates in mitochondria, this characteristic is leveraged to understand the consequences of Ca²⁺ influx from the extracellular space.
In gastric smooth muscle cells, for instance, Rhod-2 was used to monitor mitochondrial Ca²⁺ concentration ([Ca²⁺]m) following depolarization-induced Ca²⁺ influx through plasma membrane channels. These studies revealed that an increase in cytoplasmic Ca²⁺ concentration ([Ca²⁺]i) is followed by a slower uptake of Ca²⁺ into the mitochondria. nih.gov This demonstrates that mitochondria act as a buffer, taking up Ca²⁺ that has entered the cell across the plasma membrane. nih.gov The process is dependent on the mitochondrial membrane potential, as collapsing this gradient prevents the rise in mitochondrial Ca²⁺. nih.gov
Similarly, in rat chromaffin cells, Rhod-2, in conjunction with cytoplasmic Ca²⁺ indicators like indo-1, was used to show that mitochondria rapidly sequester Ca²⁺ following its entry into the cell. nih.gov This mitochondrial uptake is crucial for the rapid recovery of cytosolic Ca²⁺ levels after stimulation. nih.gov Research showed that inhibiting the mitochondrial Ca²⁺ uniporter, the primary channel for Ca²⁺ entry into the mitochondria, blocks this rapid clearance of cytosolic Ca²⁺. nih.gov These findings underscore the critical role of mitochondria in shaping the spatiotemporal aspects of Ca²⁺ signals initiated by influx across the plasma membrane.
Furthermore, studies in various cell types have shown that Ca²⁺ entry can be triggered by various stimuli, and Rhod-2 fluorescence within mitochondria reports these events. For example, depolarization with potassium chloride (KCl) induces Ca²⁺ entry and a subsequent increase in Rhod-2 signal from the mitochondria, which returns to baseline after the stimulus is removed. nih.gov This dynamic response highlights the tight coupling between plasma membrane Ca²⁺ entry and mitochondrial Ca²⁺ handling.
Applications Across Diverse Biological Systems
The utility of Rhod-2 (sodium salt) extends across a wide array of biological systems, providing critical insights into cell-specific Ca²⁺ signaling pathways.
In perfused heart models, Rhod-2 spectrofluorometry allows for real-time recording of cytosolic Ca²⁺ transients. scilit.com It has been used to determine intracellular Ca²⁺ concentrations during both the systolic contraction and diastolic relaxation phases. nih.gov For example, in perfused mouse hearts, calculated diastolic and peak systolic Ca²⁺ levels were 360 nM and 686 nM, respectively. nih.gov These measurements are crucial for understanding how contractility is altered in various physiological and pathological states, such as during ischemia-reperfusion injury. scilit.com
Studies have utilized Rhod-2 to investigate the role of specific proteins, like Protein Kinase C (PKC), in protecting the heart. scilit.com Research has shown that PKC activation limits the accumulation of cytosolic Ca²⁺ during reperfusion and modulates the sensitivity of contractile proteins to Ca²⁺. scilit.com
Rhod-2's tendency to accumulate in mitochondria has been particularly advantageous for studying mitochondrial Ca²⁺ dynamics in cardiomyocytes. frontiersin.orgresearchgate.net This is significant because mitochondrial Ca²⁺ regulates energy production and can also trigger cell death pathways. Researchers have developed methods to enhance the mitochondrial specificity of Rhod-2, such as using its reduced, non-fluorescent form, di-hydroRhod-2, which is oxidized back to fluorescent Rhod-2 within the oxidative environment of the mitochondria. frontiersin.org This approach improves the detection of mitochondrial-specific Ca²⁺ signals. frontiersin.org
Table 1: Intracellular Calcium Concentrations in Perfused Mouse Hearts Measured with Rhod-2
| Condition | Diastolic [Ca²⁺] (nM) | Peak Systolic [Ca²⁺] (nM) |
|---|---|---|
| Baseline | 360 ± 101 | 686 ± 237 |
| High Perfusate Calcium (3.5 mM) | 544 ± 53 | 1199 ± 215 |
Data sourced from studies on Langendorff perfused isolated mouse hearts. nih.gov
In the central nervous system, Rhod-2 has been employed to visualize Ca²⁺ signaling in both neurons and glial cells, particularly astrocytes. These signals are fundamental to processes like neurotransmission, synaptic plasticity, and neurovascular coupling.
In studies of the olfactory bulb, Rhod-2 AM was used to load acute slices to investigate Ca²⁺ signals in astrocytes and neurons in response to olfactory sensory neuron stimulation. nih.gov These experiments revealed that astrocytes exhibit Ca²⁺ increases that are dependent on metabotropic glutamate (B1630785) receptors (mGluRs). nih.gov However, a limitation noted in these studies was that while somatic Ca²⁺ signals in astrocytes could be clearly identified, distinguishing signals from the fine astrocytic processes versus neuronal processes in the surrounding neuropil was challenging with bulk loading. nih.gov
Research has also highlighted potential confounding effects of chemical indicators like Rhod-2. One study found that Rhod-2 AM could unexpectedly increase glucose uptake in both astrocytes and neurons, in contrast to other indicators like Fluo-4 AM and Fura-2 AM which decreased it. nih.gov Furthermore, Rhod-2 was shown to suppress the activity of the Na,K-ATPase, an essential ion pump, which could alter cellular function independently of its Ca²⁺ reporting. nih.gov These findings urge a careful interpretation of data obtained using chemical indicators.
Despite these considerations, Rhod-2 has been valuable in correlating neuronal and astrocytic activity. By combining Rhod-2 with genetically encoded Ca²⁺ indicators (GECIs) like GCaMP, researchers can simultaneously image Ca²⁺ dynamics in different cell types or compartments. nih.gov For example, loading astrocytes that already express GCaMP3 with Rhod-2 AM showed a reduced frequency of Ca²⁺ events in both channels, suggesting an inhibitory effect of the chemical dye. nih.gov
Table 2: Effects of Rhod-2 AM on Cellular Functions in the CNS
| Cell Type | Parameter Measured | Observed Effect of Rhod-2 AM |
|---|---|---|
| Astrocytes | [³H]-2-DG Uptake | Increased |
| Neurons | [³H]-2-DG Uptake | Increased |
| Astrocytes | ATP-induced Na,K-ATPase activity | Suppressed |
Findings highlight the potential for Rhod-2 to directly influence cellular metabolism and ion pump activity. nih.gov
Rhod-2 is a key tool for investigating the role of Ca²⁺ in reproductive biology, specifically in oocyte maturation, fertilization, and early embryonic development. Mitochondrial Ca²⁺ homeostasis is critical for these processes, and Rhod-2's mitochondrial targeting makes it ideal for such studies.
In porcine oocytes, Rhod-2 fluorescence has been used as an indicator of mitochondrial Ca²⁺ levels during in vitro fertilization (IVF). nih.gov Changes in the pattern of Rhod-2 expression are suggested to be a potential quality marker for mature oocytes and zygotes. nih.gov For instance, treatment with Ruthenium red, an inhibitor of the mitochondrial calcium uniporter (MCU), was shown to decrease Rhod-2 fluorescence, indicating lower mitochondrial Ca²⁺ levels, which correlated with improved blastocyst development. nih.gov
Similarly, in studies on postovulatory aging in mouse oocytes, Rhod-2 AM was used to measure mitochondrial Ca²⁺ ([Ca²⁺]mt), while Fluo-4 AM was used for cytoplasmic Ca²⁺ ([Ca²⁺]c). mdpi.com These studies found that aging oocytes exhibited significantly increased levels of both cytoplasmic and mitochondrial Ca²⁺. mdpi.com Treatment with the antioxidant Salidroside was shown to restore these Ca²⁺ levels to normal, improve mitochondrial function, and ultimately enhance embryo development rates. mdpi.com These findings demonstrate the crucial link between mitochondrial Ca²⁺ regulation, oocyte quality, and developmental competence.
The application of Rhod-2 extends to the study of endocrine cells, where Ca²⁺ signaling governs hormone secretion. In rat chromaffin cells, which are neuroendocrine cells of the adrenal medulla, Rhod-2 has been used to specifically monitor mitochondrial Ca²⁺ dynamics. nih.gov
By selectively localizing Rhod-2 to the mitochondria, researchers could quantify mitochondrial free Ca²⁺ concentration, finding it to be around 100–200 nM at rest, similar to resting cytoplasmic levels. nih.gov Upon stimulation that causes Ca²⁺ entry into the cell, simultaneous measurements showed that while mitochondrial Ca²⁺ concentration increases, the mitochondria rapidly sequester large amounts of Ca²⁺. nih.gov This work demonstrated that mitochondria are not passive bystanders but active participants in shaping cellular Ca²⁺ signals, limiting the peak of cytoplasmic Ca²⁺ and then slowly releasing the sequestered Ca²⁺, which prolongs the recovery phase. nih.gov This buffering action is critical for regulating the precise Ca²⁺ signals that control processes like catecholamine secretion.
Comparative Studies and Advanced Dye Combinations
The selection of a Ca²⁺ indicator depends on the specific experimental question, and Rhod-2 is often compared with other dyes or used in combination with them to gain a more complete picture of Ca²⁺ signaling.
Rhod-2 is a visible light-excitable indicator, which is an advantage over UV-excitable dyes like Fura-2 and Indo-1, as it reduces cellular autofluorescence and potential phototoxicity. researchgate.netcaymanchem.com Unlike ratiometric dyes such as Fura-2, Rhod-2 is a single-wavelength indicator, meaning its fluorescence intensity increases upon Ca²⁺ binding without a significant spectral shift. nih.govcaymanchem.com This simplifies the experimental setup but requires careful calibration and control for factors like dye concentration and loading efficiency.
In studies of oocyte aging, Rhod-2 AM was used in parallel with Fluo-4 AM to simultaneously assess mitochondrial and cytoplasmic Ca²⁺ levels, respectively. mdpi.com This dual-probe approach allowed researchers to dissect the compartmentalized Ca²⁺ dysregulation that occurs during the aging process.
Rhod-2 has also been used in conjunction with genetically encoded Ca²⁺ indicators (GECIs) like GCaMP. In neurobiology, astrocytes expressing GCaMP have been loaded with Rhod-2 to study the effects of chemical dyes on intrinsic Ca²⁺ signaling. nih.gov This approach can reveal potential artifacts introduced by the chemical indicator. Furthermore, in cardiac studies, Rhod-2 has been combined with probes like MitoTracker to confirm the mitochondrial localization of the dye. nih.gov The combination of Rhod-2 with reduced forms like di-hydroRhod-2 represents a chemical advancement to improve signal specificity from the mitochondrial compartment. frontiersin.org
Table 3: Comparison of Common Calcium Indicators
| Indicator | Excitation (nm) | Emission (nm) | Measurement Type | Primary Loading Compartment |
|---|---|---|---|---|
| Rhod-2 | ~552 (Ca²⁺-bound) | ~581 (Ca²⁺-bound) | Non-Ratiometric (Intensity) | Mitochondria/Cytosol |
| Fura-2 | ~340 / ~380 | ~510 | Ratiometric (Wavelength shift) | Cytosol |
| Indo-1 | ~355 | ~475 / ~405 | Ratiometric (Emission shift) | Cytosol |
| Fluo-4 | ~494 | ~516 | Non-Ratiometric (Intensity) | Cytosol |
Spectral properties can vary slightly depending on the local environment (e.g., pH, viscosity) and binding state.
Functional Comparisons with Other Fluorescent Calcium Indicators (e.g., Fluo-3, Fura-2, Indo-1, Rhod-4, Cal-590)
Rhod-2 is a prominent member of the rhodamine family of fluorescent calcium indicators, distinguished by its long excitation and emission wavelengths. dojindo.comthermofisher.com This characteristic is particularly advantageous for experiments in cells and tissues that exhibit high levels of autofluorescence. thermofisher.comspiedigitallibrary.org
Functionally, Rhod-2 and its derivatives exhibit a substantial increase in fluorescence intensity upon binding with Ca²⁺, often over 100-fold. thermofisher.comspiedigitallibrary.org Unlike ratiometric indicators such as Fura-2 and Indo-1, Rhod-2 does not undergo a spectral shift upon calcium binding. thermofisher.comspiedigitallibrary.org While this precludes ratiometric quantification, the significant change in fluorescence intensity provides a robust signal for detecting calcium transients. spiedigitallibrary.org
Compared to Fluo-3, another widely used green-emitting calcium indicator, Rhod-2 offers the advantage of red fluorescence, which minimizes spectral overlap with endogenous fluorophores like NAD(P)H. spiedigitallibrary.orgaatbio.com However, Fluo-3 has been reported to load poorly in some perfused heart preparations, whereas Rhod-2 loads rapidly and is completely converted to its active form. researchgate.net
Rhod-4 was developed as an improvement upon Rhod-2, aiming for better cell loading and a more significant calcium response. aatbio.com In direct comparisons in CHO and HEK cells, Rhod-4 AM demonstrated a cellular calcium response that was ten times more sensitive than that of Rhod-2 AM, which may be attributed to its higher cell loading efficiency. aatbio.com Studies have shown that Rhod-4 can detect calcium transients in stem cell cardiomyocytes that were not observable with Rhod-2 under identical conditions. aatbio.com In a head-to-head comparison for imaging local Ca²⁺ signals, Rhod-4 was identified as the superior red-emitting indicator over X-Rhod-1 and Asante Calcium Red. nih.govresearchgate.net
Cal-590 is another red fluorescent indicator that has been compared with Rhod-2. In a study assessing various red calcium indicators, Calbryte™ 590 demonstrated the highest signal-to-background ratio upon ATP stimulation in CHO-K1 cells, outperforming Rhod-4, Rhod-3, and Rhod-2. aatbio.com An advantage of Calbryte™ 590 is its ability to be used without probenecid (B1678239), an inhibitor of organic-anion transporters, due to its longer retention time and minimal leakage. aatbio.com
Fura-2 and Indo-1 are UV-excitable, ratiometric indicators. thermofisher.com While ratiometric imaging allows for more precise quantification of calcium concentrations, the required UV excitation can be phototoxic to cells. nih.gov Furthermore, the need to alternate excitation or emission wavelengths can limit the temporal resolution of imaging rapid, subcellular calcium transients. nih.gov In contrast, single-wavelength indicators like Rhod-2, Fluo-4, and Cal-520 are often preferred for such applications. nih.gov However, it has been noted that Fura-2 can decelerate the decay of intracellular Ca²⁺ transients due to increased cytosolic Ca²⁺ buffering. researchgate.net
A known characteristic of the AM ester form of Rhod-2 is its tendency to accumulate in mitochondria due to its cationic nature. thermofisher.comstemcell.com This has led to its use as a selective indicator for mitochondrial Ca²⁺. thermofisher.comstemcell.comaatbio.com However, this subcellular localization is not always exclusive, and cytosolic staining can also occur. thermofisher.comspiedigitallibrary.org
Table 1: Functional Comparison of Fluorescent Calcium Indicators
| Indicator | Excitation Max (nm) | Emission Max (nm) | Kd for Ca²⁺ (nM) | Key Characteristics |
|---|---|---|---|---|
| Rhod-2 | ~552-557 | ~578-581 | ~570 - 1000 | Red fluorescence, large intensity increase, potential mitochondrial sequestration. dojindo.comthermofisher.comucl.ac.uk |
| Fluo-3 | ~506 | ~526 | ~390 | Green fluorescence, widely used, but can have poor loading in some tissues. researchgate.net |
| Fura-2 | ~340/380 | ~510 | ~145 | UV-excitable, ratiometric, potential for phototoxicity and Ca²⁺ buffering. researchgate.netnih.govnih.gov |
| Indo-1 | ~330/350 | ~475/400 | ~230 | UV-excitable, ratiometric, limited temporal resolution for fast events. thermofisher.comnih.gov |
| Rhod-4 | ~530 | Not specified | ~525 | Improved version of Rhod-2 with higher sensitivity and better cell loading. aatbio.comnih.gov |
| Cal-590 | ~540 | ~590 | Not specified | High signal-to-background ratio, minimal leakage, can be used without probenecid. aatbio.com |
Dual and Multi-Parametric Imaging with Complementary Probes (e.g., Voltage Dyes, Organelle-Specific Stains)
The distinct spectral properties of Rhod-2 make it a valuable tool for multi-parametric imaging, allowing researchers to simultaneously monitor changes in intracellular calcium alongside other cellular functions using complementary fluorescent probes.
One common application is the simultaneous imaging of mitochondrial calcium and other mitochondrial parameters. For instance, Rhod-2 can be paired with green-emitting probes to investigate the relationship between mitochondrial calcium uptake and the production of reactive oxygen species (ROS). aatbio.com An example of such a pairing is the use of MitoROS™ 520, a green fluorescent indicator for superoxide, alongside the red-fluorescing Rhod-2. aatbio.com
Dual imaging can also be employed to concurrently measure cytosolic and mitochondrial calcium levels. In one study, lizard motor nerve terminals were loaded with both OG-5N, a green-emitting cytosolic calcium indicator, and Rhod-2, which preferentially accumulates in mitochondria. nih.gov This allowed for the simultaneous observation of calcium transients in both compartments, revealing a delay in the mitochondrial calcium increase following stimulation. nih.gov
Furthermore, Rhod-2's red emission spectrum provides a clear window for combination with probes for other organelles. To confirm the localization of Rhod-2, researchers have co-labeled cells with various organelle-specific stains. researchgate.net These include MitoTracker Green for mitochondria, NBD-C6-ceramide for the Golgi apparatus and endoplasmic reticulum (ER), and ER-Tracker Green for the ER. researchgate.net Such experiments have helped to distinguish the organelles stained by Rhod-2 under different loading conditions. researchgate.net The use of fluorescent mixtures to image multiple organelles, such as the ER, mitochondria, and plasma membrane simultaneously, is a growing area of research, although it presents challenges with spectral overlap. nih.gov
Table 2: Examples of Probes for Dual Imaging with Rhod-2
| Complementary Probe Type | Specific Example | Parameter Measured | Application |
|---|---|---|---|
| ROS Indicator | MitoROS™ 520 | Mitochondrial Superoxide | Investigating the link between mitochondrial Ca²⁺ and ROS production. aatbio.com |
| Cytosolic Ca²⁺ Indicator | OG-5N | Cytosolic Calcium | Simultaneous monitoring of cytosolic and mitochondrial Ca²⁺ dynamics. nih.gov |
| Organelle-Specific Stain | MitoTracker Green | Mitochondria | Confirming the subcellular localization of Rhod-2. researchgate.net |
| Organelle-Specific Stain | ER-Tracker Green | Endoplasmic Reticulum | Distinguishing Rhod-2 labeled organelles from the ER. researchgate.net |
| Voltage-Sensitive Dye | sRhoVR 1 (or GEVIs) | Membrane Potential | Correlating membrane depolarization with Ca²⁺ transients. nih.gov |
Contrasting Chemical Dyes with Genetically Encoded Calcium Indicators
The field of intracellular calcium measurement is broadly served by two classes of indicators: synthetic chemical dyes, such as Rhod-2, and genetically encoded calcium indicators (GECIs). frontiersin.org Both offer distinct advantages and disadvantages that make them suitable for different experimental paradigms.
Chemical Dyes (e.g., Rhod-2):
Chemical indicators like Rhod-2 are small molecules that can be loaded into a wide variety of cells, often as membrane-permeant acetoxymethyl (AM) esters. nih.gov They are known for their high fluorescence quantum yields, large dynamic ranges, and rapid response kinetics. researchgate.net Rhod-2, with its red-shifted spectrum, is particularly useful for minimizing autofluorescence. thermofisher.comspiedigitallibrary.org
However, chemical dyes have several limitations. Loading can be non-specific, and the dyes can accumulate in unintended subcellular compartments, such as the sequestration of Rhod-2 into mitochondria. nih.govresearchgate.net This can complicate the interpretation of signals. Moreover, these dyes can leak out of cells over time, making them less suitable for long-term or chronic imaging studies. researchgate.net There is also evidence that high concentrations of some chemical dyes can buffer intracellular calcium, potentially altering the very signals they are intended to measure and even impairing cellular functions like contractility in cardiomyocytes. nih.gov
Genetically Encoded Calcium Indicators (GECIs):
GECIs, such as the GCaMP family, are proteins that are introduced into cells via genetic methods (e.g., transfection or viral transduction). nih.govfrontiersin.org Their fundamental advantage is targetability. researchgate.net By using cell-specific promoters or adding targeting sequences, GECIs can be expressed exclusively in specific cell types or directed to particular organelles, overcoming the localization ambiguity of many chemical dyes. nih.govresearchgate.net This specificity has made GECIs the tool of choice for many in vivo applications, particularly in neuroscience, as it allows for the monitoring of neural activity in genetically defined populations of neurons. nih.govfrontiersin.orgsyronoptics.com Furthermore, because they are genetically expressed, they are suitable for chronic imaging over days or even weeks. researchgate.net
The development of GECIs has been rapid, with newer versions showing significant improvements in signal-to-noise ratio, kinetics, and brightness. frontiersin.org However, early GECIs were often inferior to chemical dyes in these respects. researchgate.net Even with modern GECIs, their fluorescence brightness and photostability can sometimes be lower than that of synthetic dyes. frontiersin.org The expression of a foreign protein can also potentially perturb cellular function, although they are generally considered less disruptive than the high concentrations of chemical dyes required for a good signal. nih.gov While GECIs have become the state-of-the-art for many applications, chemical dyes remain widely used due to their broader excitation spectra and high calcium affinity. nih.gov
A systematic comparison between Rhod-2 and the GECI pericam for monitoring mitochondrial calcium revealed that while measurements with GECIs were consistent, Rhod-2 failed to adequately follow calcium changes during repetitive stimulation and could induce morphological changes in mitochondria, especially at higher concentrations or after light excitation. nih.gov
Table 3: Comparison of Chemical Dyes and Genetically Encoded Calcium Indicators
| Feature | Chemical Dyes (e.g., Rhod-2) | Genetically Encoded Calcium Indicators (GECIs) |
|---|---|---|
| Delivery | Loading of AM-ester forms. nih.gov | Genetic transfection or viral transduction. frontiersin.org |
| Specificity | Can be non-specific; may accumulate in organelles like mitochondria. nih.govresearchgate.net | Can be targeted to specific cell types and subcellular organelles. nih.govresearchgate.net |
| Signal | Generally bright with a large dynamic range. researchgate.net | Brightness and dynamic range have improved but can be lower than chemical dyes. researchgate.netfrontiersin.org |
| Kinetics | Typically have fast response kinetics. researchgate.net | Kinetics have improved, with different variants (fast, slow) available. frontiersin.org |
| Long-Term Imaging | Prone to leakage from cells and photobleaching. researchgate.net | Suitable for chronic imaging over extended periods. researchgate.net |
| Cellular Perturbation | Can buffer Ca²⁺ and affect cell function at high concentrations. nih.govnih.gov | Expression of a foreign protein may have effects, but often less than chemical dyes. nih.gov |
| Ease of Use | Relatively simple loading protocols. | Requires molecular biology techniques for introduction into cells. |
Methodological Challenges and Interpretational Caveats in Rhod 2 Sodium Salt Research
Artifacts Arising from Subcellular Compartmentalization of the Indicator
A primary challenge in using Rhod-2 is its propensity for selective accumulation within specific subcellular compartments, which can complicate the interpretation of calcium signals. The cationic nature of Rhod-2's acetoxymethyl (AM) ester form promotes its accumulation in organelles with a negative membrane potential, most notably the mitochondria. frontiersin.orgnih.govnih.govmedchemexpress.com
This sequestration is so pronounced that Rhod-2 is frequently used intentionally as a probe for measuring mitochondrial calcium concentration ([Ca²⁺]m). medchemexpress.comnih.govstemcell.com Studies have confirmed the predominantly mitochondrial localization of Rhod-2 by co-loading cells with mitochondrion-specific markers like MitoFluor Green, where the fluorescence signals show a high degree of overlap. researchgate.net This characteristic makes it suitable for studying mitochondrial calcium transients, which are distinct from cytosolic signals in both amplitude and kinetics. frontiersin.orgnih.gov
However, this same property becomes a significant artifact when the intended target is cytosolic calcium ([Ca²⁺]cyt). The presence of Rhod-2 in both the cytosol and mitochondria can lead to a composite signal that does not accurately reflect purely cytosolic calcium changes. ucl.ac.uk Several research findings highlight this issue:
Signal Contamination: Even when primarily targeting mitochondria, some amount of the dye may remain in the cytosol, and vice-versa, depending on loading conditions. ucl.ac.uk Confocal microscopy is often required to reliably distinguish the mitochondrial signal from the cytosolic one. ucl.ac.uk
Non-Mitochondrial Sequestration: Besides mitochondria, Rhod-2 has been observed to accumulate in other intracellular structures, such as lysosomes and nucleoli. ucl.ac.uk This sequestration is often artefactual and does not correspond to calcium signaling in those compartments, creating potentially misleading fluorescent hotspots. ucl.ac.uk
Concentration-Dependent Effects: High concentrations of Rhod-2 (e.g., 5-10 µM) used to achieve a sufficient signal can themselves induce artifacts. Research has shown that loading cells with these higher concentrations can alter mitochondrial morphology, causing vesiculation and fragmentation. researchgate.netcsic.es This structural damage may, in turn, impair mitochondrial function, including their ability to uptake calcium. researchgate.netcsic.es
Inconsistent Loading: In tissues like the perfused rat heart, studies have found that approximately 75% of the total Rhod-2 recovered from the heart was located in the mitochondria, indicating a strong but not exclusive compartmentalization. researchgate.net In contrast, other studies using different loading protocols and cell types have reported prominent cytosolic localization, underscoring the variability and dependence on experimental conditions. nih.govspiedigitallibrary.org
To mitigate these artifacts, researchers employ various strategies, such as using low dye concentrations, optimizing loading times and temperatures to favor cytosolic retention, and using imaging techniques like linear unmixing to digitally separate fluorescence signals from different compartments. ucl.ac.ukucl.ac.uk
Impact of Indicator Efflux on Signal Stability and Quantification
Once the AM ester of Rhod-2 is cleaved by intracellular esterases, the resulting membrane-impermeable form is trapped within the cell. medchemexpress.com However, this entrapment is often temporary. A significant challenge affecting signal stability is the active extrusion of the dye from the cell by endogenous organic anion transporters. biotium.com
This efflux leads to a gradual decrease in the intracellular dye concentration over the course of an experiment, causing the baseline fluorescence signal to decline. This instability complicates the quantification of calcium concentrations, particularly in long-duration experiments. The rate of efflux can vary depending on the cell type and temperature, with increased temperatures generally accelerating the process. biotium.com This can result in variable dye retention times, ranging from a few minutes to several hours. biotium.com
To counteract this problem, a common methodological approach is the use of probenecid (B1678239), an inhibitor of various organic anion transporters. biotium.comaatbio.com By adding probenecid to the experimental medium, the rate of Rhod-2 efflux can be significantly slowed, leading to a more stable fluorescent signal and improved conditions for quantitative analysis. biotium.comaatbio.com However, in some assays, newer dyes have been developed that show better retention without the need for probenecid. aatbio.com
Potential Interactions of the Indicator with Cellular Homeostatic Mechanisms (e.g., Ion Transporter Activity)
An often-overlooked caveat in fluorescent indicator research is the potential for the dye itself to interact with and alter cellular physiology. Rhod-2, as a BAPTA-based calcium chelator, can act as an intracellular calcium buffer. At high concentrations, this buffering capacity can dampen the very physiological calcium transients the dye is meant to measure.
Furthermore, there is evidence that calcium indicators can directly affect the activity of cellular proteins, including those involved in calcium homeostasis. The plasma membrane Ca²⁺-ATPase (PMCA) is a critical high-affinity pump responsible for extruding calcium from the cytosol to maintain low resting [Ca²⁺]i. nih.govnih.govwikipedia.org Its activity is essential for long-term calcium regulation. nih.gov
A study investigating the effects of various BAPTA-derived dyes on cardiomyocyte function revealed that Rhod-2, at a 5 µM concentration, significantly inhibited acto-myosin ATPase activity by approximately 27.5%. nih.gov While this is not a direct measurement of PMCA inhibition, it demonstrates that a BAPTA-based indicator can interfere with a major cellular ATPase. This raises the possibility that Rhod-2 could also interact with other ATP-dependent ion transporters like PMCA, potentially altering the rate of calcium extrusion and thereby affecting the dynamics of the signal being measured. Such an interaction would represent a significant artifact, as the measurement tool would be directly interfering with the biological process under investigation.
Limitations in Dynamic Range and Signal-to-Noise Ratio in Specific Contexts
The performance of a fluorescent indicator is critically defined by its dynamic range (the fold-increase in fluorescence upon ion binding) and its signal-to-noise ratio (SNR). While Rhod-2 possesses several advantages, it also has limitations in these areas, particularly when compared to other available dyes.
The dynamic range of Rhod-2 has been reported to be substantial, with some sources claiming up to a 100-fold increase in fluorescence upon calcium binding. spiedigitallibrary.orgdojindo.com However, in practical applications, the observed signal change can be more modest. In perfused mouse hearts, loading with Rhod-2 resulted in a 6.2-fold increase in fluorescence over background. nih.gov The ratio of the calcium transient amplitude to the diastolic fluorescence was about 33%. nih.gov
Comparative studies have provided context for Rhod-2's performance:
Comparison with Red Indicators: In a study comparing red-emitting indicators in SH-SY5Y cells, Rhod-4 was found to be superior to Rhod-2, yielding larger puff signals and a higher SNR. nih.gov
Comparison with Calbryte™ 590: When tested in CHO-K1 cells, Calbryte™ 590 demonstrated the highest signal-to-background ratio upon ATP stimulation, followed by Rhod-4™, Rhod-3, and finally Rhod-2, which showed the lowest ratio in the comparison. aatbio.com
Comparison with Green Indicators: When compared to the green indicator Cal-520, Rhod-4 (a close relative of Rhod-2) detected fewer calcium puff events at low stimulation intensities. nih.gov
Impact on Contractility: A study in iPSC-derived cardiomyocytes found that all tested chemical Ca²⁺ dyes, including Rhod-2, significantly impaired cellular contractility, which is a functional consequence that can complicate physiological measurements. nih.gov The study also assessed the SNR for Rhod-2 across multiple doses. nih.gov
The following table summarizes comparative performance data mentioned in the research.
| Indicator | Cell Type/System | Comparison Metric | Finding | Reference |
| Rhod-2 | CHO-K1 Cells | Signal/Background Ratio | Lower than Calbryte™ 590, Rhod-4™, and Rhod-3. | aatbio.com |
| Rhod-4 | SH-SY5Y Cells | Signal Amplitude (ΔF/F₀) & SNR | Higher than ACR and X-Rhod-1. | nih.gov |
| Rhod-4 | SH-SY5Y Cells | Event Detection vs. Cal-520 | Fewer events detected at low stimulation. | nih.gov |
These findings indicate that while Rhod-2 is a capable indicator, its dynamic range and SNR may not be optimal in all contexts, and alternative dyes might offer superior performance depending on the specific experimental requirements. aatbio.comnih.gov
Considerations for Background Fluorescence and Tissue Autofluorescence
A final set of challenges relates to background signals that can interfere with the Rhod-2 fluorescence measurement. The long-wavelength excitation and emission spectra of Rhod-2 (excitation maximum ~553-557 nm, emission maximum ~577-581 nm) are generally advantageous, as they help to avoid the spectral region where most natural tissue autofluorescence from compounds like NAD(P)H occurs. spiedigitallibrary.orgdojindo.comaatbio.comresearchgate.net This makes Rhod-2 valuable for experiments in cells and tissues that have high levels of autofluorescence. stemcell.comaatbio.com
Despite this advantage, several considerations remain:
Tissue-Specific Spectral Shifts: In highly scattering tissues like the heart, the emission spectrum of Rhod-2 can be altered. The natural chromophores in the heart can cause an inner filter effect, shifting the observed emission peak to longer wavelengths (e.g., around 595 nm and 625 nm, instead of the 581 nm peak in solution). researchgate.net
General Fluorescence Microscopy Issues: Like any fluorescence-based measurement, Rhod-2 imaging is susceptible to issues of low signal intensity, which may necessitate long exposure times. evidentscientific.com These long exposures increase the risk of phototoxicity, photobleaching, and motion artifacts, and can be complicated by film reciprocity failure in photographic recording. evidentscientific.com
Background Correction: Even with long-wavelength dyes, some level of background fluorescence from the tissue or instrumentation is unavoidable. researchgate.net This background must be carefully measured and subtracted from the signal to ensure accurate quantification. In perfused heart studies, the fluorescence after Rhod-2 loading was reported as a fold-increase over the initial background fluorescence, highlighting the importance of this baseline measurement. researchgate.netnih.gov
Therefore, while Rhod-2's spectral properties offer a partial solution to autofluorescence, researchers must still account for tissue-specific optical properties and inherent limitations of fluorescence microscopy to ensure reliable data acquisition. researchgate.netevidentscientific.com
Future Trajectories and Emerging Research Directions for Rhod 2 Sodium Salt
Design and Synthesis of Next-Generation Rhodamine-Based Calcium Indicators with Enhanced Properties
The foundational structure of Rhod-2, which combines a rhodamine-like fluorophore with a BAPTA-derived chelating site, has served as a blueprint for a new generation of calcium indicators. nih.gov These emerging probes are designed to overcome the limitations of their predecessors and offer enhanced capabilities for biological imaging. Research efforts are concentrated on improving key photophysical and chemical properties.
A significant direction is the development of indicators that exhibit a spectral shift upon binding Ca2+, a feature absent in Rhod-2. nih.gov This ratiometric capability allows for more robust quantification of calcium concentrations, as it is less susceptible to variations in dye concentration, illumination intensity, and light path length. An example is FluoRhod-2, a hybrid of fluorescein (B123965) and rhodamine structures, which uniquely shifts from rhodamine-like to fluorescein-like fluorescence upon binding Ca2+. rsc.org
Another area of innovation involves creating indicators with tunable affinities and colors, allowing for the simultaneous monitoring of different calcium dynamics or for use in multiplexed assays. nih.gov For instance, the MaPCa (Metal-ion-activated and Photocontrolled caged) dyes are a family of rhodamine-based indicators with varying affinities (from nanomolar to micromolar ranges) and colors. nih.gov Furthermore, scientists are engineering rhodamine-based sensors that can be specifically localized to proteins of interest within living cells. rsc.org The RhoCa-Halo probe, for example, utilizes Halo-tag protein labeling to attach the sensor to a specific cellular target, offering high sensitivity and a significant fluorescence increase upon calcium binding. rsc.org This strategy overcomes the general mitochondrial localization of many rhodamine derivatives, enabling the study of calcium dynamics in specific subcellular compartments with greater precision. rsc.org
These advancements, inspired by the utility of indicators like Rhod-2, aim to provide researchers with a more versatile and powerful toolkit for exploring calcium signaling. researchgate.netnih.gov
Table 1: Comparison of Rhod-2 with Next-Generation Rhodamine-Based Indicators
| Indicator | Key Feature | Advantage over Rhod-2 | Excitation Max (Ca2+-bound) | Emission Max (Ca2+-bound) | Reference |
|---|---|---|---|---|---|
| Rhod-2 | High fluorescence increase upon Ca2+ binding | - | ~552 nm | ~581 nm | thermofisher.com |
| FluoRhod-2 | Shifts from rhodamine-like to fluorescein-like fluorescence | Allows for ratiometric imaging | 480 nm | 537 nm | rsc.org |
| RhoCa-Halo | Can be genetically targeted to specific proteins (Halo-tag) | Enables study of Ca2+ at specific subcellular locations | 552 nm | 580 nm | rsc.org |
| MaPCa Dyes | Tuneable affinities and colors | Family of probes for different Ca2+ ranges and multicolor imaging | 558 - 656 nm | Varies | nih.gov |
Development of Advanced Imaging and Data Processing Algorithms for Rhod-2 Signals
The accuracy of data obtained using Rhod-2 is critically dependent on the imaging and subsequent data processing techniques employed. Due to the tendency of Rhod-2 to accumulate in mitochondria, raw fluorescence images can be compromised by signals from beyond the focal plane, leading to blurring and potential misinterpretation of calcium dynamics. nih.gov Consequently, the development of advanced algorithms to correct these optical distortions is a key area of ongoing research.
A primary tool in this effort is the use of deconvolution algorithms. nih.gov These computational methods use information about the optical characteristics of the microscope to reassign blurred, out-of-focus light back to its point of origin. Constrained deconvolution, in particular, is essential for processing Rhod-2 image data to generate clearer, more accurate representations of mitochondrial calcium concentrations. nih.gov
Another important algorithmic approach is linear unmixing. This method is used to separate fluorescent signals based on their distinct spectral properties. ucl.ac.uk It is particularly useful when Rhod-2 is present in multiple compartments with different calcium concentrations, such as the mitochondria and nucleoli, allowing for the distinct quantification of the signal from each location. ucl.ac.uk
Modern research also leverages integrated data processing pipelines to handle the complexity of calcium imaging experiments. Platforms like DataJoint Elements provide a structured framework to automate the processing of imaging data, from initial motion correction and image segmentation to the extraction of fluorescence traces and deconvolved activity. datajoint.com Such advanced signal processing methods are crucial for managing the large, multidimensional datasets generated by modern imaging modalities and ensuring the reproducibility and reliability of the findings. nih.gov These algorithmic advancements are indispensable for extracting quantitatively accurate and spatially resolved information from Rhod-2 fluorescence signals.
Integration of Rhod-2 (Sodium Salt) with Optogenetic and Other Advanced Perturbation Techniques
A significant advancement in cellular biology is the integration of fluorescent imaging with techniques that allow for the precise manipulation of cellular activity, such as optogenetics. frontiersin.org Optogenetics uses light to control genetically modified, light-sensitive proteins, most commonly ion channels like Channelrhodopsin-2 (ChR2), to modulate cellular events with high temporal and spatial precision. addgene.orgresearchgate.net
The combination of optogenetics with calcium imaging using Rhod-2 presents a powerful experimental paradigm. A major challenge in such dual-modality experiments is spectral crosstalk, where the light used to activate the optogenetic tool inadvertently excites the fluorescent indicator. nih.gov Many common optogenetic actuators, like ChR2, are activated by blue light, which can interfere with green-emitting calcium indicators. nih.gov
Rhod-2's red-shifted excitation and emission spectra (excitation ~552 nm, emission ~581 nm) make it an ideal candidate for these combined experiments, as it avoids the spectral window used for blue-light-activated optogenetic tools. thermofisher.comnih.gov This compatibility allows researchers to stimulate specific cells or cell populations with light and simultaneously use Rhod-2 to record the resulting calcium dynamics without significant optical interference. nih.gov For example, researchers have successfully used this approach in adult murine brain slices to optogenetically stimulate astrocytes expressing ChR2 and image the subsequent calcium oscillations with Rhod-2 AM. nih.gov
This integration enables the direct investigation of cause-and-effect relationships in cellular signaling pathways. It is possible to perturb a specific cellular process with optogenetic control and immediately visualize the downstream consequences on intracellular calcium signaling as reported by Rhod-2. This approach has also been combined with the use of genetically encoded redox indicators (GERIs) like HyPer to simultaneously monitor reactive oxygen species (ROS) and calcium dynamics, further elucidating the complex interplay between these signaling pathways. nih.gov
Elucidation of Novel Physiological Roles of Calcium Dynamics Utilizing Rhod-2 (Sodium Salt) Methodologies
The application of Rhod-2, particularly in monitoring mitochondrial calcium ([Ca2+]m), has been instrumental in uncovering novel roles of calcium signaling in a variety of physiological and pathological contexts. Its ability to selectively accumulate in mitochondria provides a unique window into the organelle's function as a key regulator of cellular calcium homeostasis. nih.govmdpi.com
Research utilizing Rhod-2 has provided critical insights into the field of immunology. Studies have shown that interleukin-6 (IL-6) can regulate the effector function of CD4 T-cells by increasing mitochondrial membrane potential, which in turn leads to higher levels of mitochondrial calcium, as measured by Rhod-2. elifesciences.org This discovery identified a new pathway linking a major inflammatory cytokine to the metabolic and functional state of immune cells. elifesciences.org
In the context of muscle physiology and disease, Rhod-2 has been used to investigate mitochondrial function in myopathies. In mouse models of conditions with core-like structures, Rhod-2 imaging revealed that influxes of mitochondrial calcium were significantly decreased. elifesciences.org This finding helped to link the genetic defect (in the ryanodine (B192298) receptor RyR1) to mitochondrial dysfunction, suggesting that impaired communication between calcium release channels and mitochondria contributes to the pathology. elifesciences.org
Furthermore, experiments using Rhod-2 have helped to clarify the fundamental role of mitochondria in buffering cytosolic calcium. By simultaneously monitoring mitochondrial calcium with Rhod-2 and cytosolic calcium with other indicators, researchers have demonstrated that mitochondria can rapidly sequester large amounts of Ca2+ following influx into the cell, thereby shaping the spatial and temporal characteristics of cellular calcium signals. nih.gov These studies have confirmed that mitochondria are not passive bystanders but active participants in cellular calcium signaling, a role that is critical for processes ranging from ATP production to cell death. nih.govmdpi.com
Q & A
Q. What is the optimal protocol for preparing Rhod-2 AM working solutions to ensure consistent fluorescence signals in live-cell imaging?
Rhod-2 AM must be dissolved in anhydrous DMSO (2–5 mM stock) to avoid hydrolysis and instability. Before use, equilibrate the stock to room temperature and dilute in physiological buffers (e.g., HHBS with 20 mM HEPES, pH 7.3). To enhance solubility, add 20% Pluronic F-127 (1:1 v/v with DMSO stock). Validate dye loading efficiency via fluorescence microscopy or flow cytometry, adjusting incubation times (typically 30–60 minutes at 37°C) based on cell type .
Q. How does Rhod-2’s mitochondrial specificity compare to other Ca²⁺ indicators (e.g., Fluo-3), and what experimental controls confirm its localization?
Rhod-2’s rhodamine backbone facilitates mitochondrial accumulation due to the organelle’s negative membrane potential. To validate specificity:
- Co-stain with mitochondrial markers (e.g., TMRM or MitoTracker) and assess colocalization via confocal microscopy.
- Use mitochondrial uncouplers (e.g., FCCP) to dissipate membrane potential; a loss of Rhod-2 signal confirms mitochondrial targeting.
- Compare with Fluo-3, which lacks mitochondrial specificity and is prone to cytosolic interference in autofluorescent samples .
Q. What instrumentation settings are critical for detecting Rhod-2 signals while minimizing photobleaching?
Use excitation/emission wavelengths of 552/581 nm (Ca²⁺-bound form). For time-lapse imaging:
- Reduce laser intensity or exposure time.
- Employ low-light cameras (e.g., EM-CCD) or multiphoton systems for deep-tissue imaging.
- Include a non-loaded control to subtract background autofluorescence .
Advanced Research Questions
Q. How can researchers calibrate Rhod-2 fluorescence signals to quantify absolute mitochondrial Ca²⁺ concentrations?
Generate a calibration curve using Ca²⁺-buffered solutions (0–39.8 µM free Ca²⁺) and measure emission spectra at 581 nm. In situ calibration involves permeabilizing cells with ionophores (e.g., ionomycin) and clamping Ca²⁺ levels with EGTA/Ca²⁺-EGTA buffers. Normalize signals to maximum (Fmax, saturating Ca²⁺) and minimum (Fmin, Ca²⁺-free) fluorescence, applying the equation:
where (Rhod-2’s Ca²⁺ dissociation constant) is \sim1 µM .
Q. What experimental designs resolve contradictions in Rhod-2 data caused by compartmentalized dye hydrolysis or uneven loading?
- Artifact mitigation : Include esterase inhibitors (e.g., probenecid) to limit cytosolic hydrolysis of AM esters.
- Loading validation : Use fluorescence quenching with Mn²⁺ (extracellular addition) to distinguish cytosolic vs. mitochondrial signals.
- Cross-validation : Pair Rhod-2 with genetically encoded Ca²⁺ sensors (e.g., mt-GCaMP) for parallel measurements .
Q. How should researchers address discrepancies in Rhod-2 signals between fluorescence plate readers and confocal microscopy?
Plate readers provide population-averaged data but lack spatial resolution. Confocal microscopy captures subcellular dynamics but may suffer from photobleaching. To harmonize
- Normalize signals to baseline (F/F₀) in both systems.
- Use identical dye loading protocols and buffer conditions.
- Validate with a positive control (e.g., ATP-induced mitochondrial Ca²⁺ influx in HeLa cells) .
Methodological Best Practices
Q. What steps ensure reproducibility of Rhod-2-based experiments across laboratories?
- Detailed protocols : Document dye preparation (DMSO batch, Pluronic F-127 ratio), loading conditions (temperature, duration), and instrument settings.
- Data transparency : Share raw fluorescence values, calibration curves, and negative controls in supplementary materials.
- Reference standards : Use commercially validated Rhod-2 batches (e.g., AAT Bioquest or Biotium) and cite lot numbers .
Q. How can researchers distinguish Rhod-2’s Ca²⁺-dependent fluorescence from pH-dependent artifacts in mitochondrial matrices?
Mitochondrial pH (∼8.0) can alter Rhod-2’s fluorescence. To isolate Ca²⁺-specific signals:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
